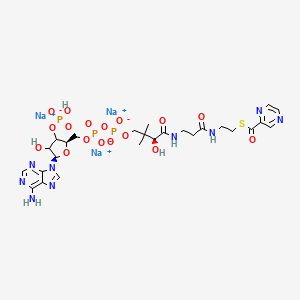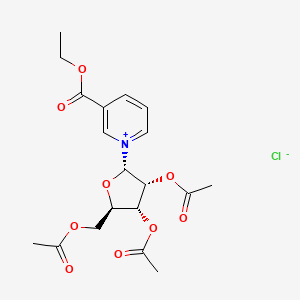
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride is a complex organic compound with the molecular formula C19H24ClNO9 and a molecular weight of 445.85 g/mol. This compound is an intermediate in the synthesis of α-Nicotinamide Mononucleotide, which is used in various biochemical and cytochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride involves multiple steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Wissenschaftliche Forschungsanwendungen
Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Employed in biochemical studies to understand various biological processes.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of various chemical products.
Wirkmechanismus
The mechanism of action of Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride involves its interaction with specific molecular targets and pathways. The compound may act as a reagent in biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved can vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Diacetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-3-(ethoxycarbonyl)pyridin-1-ium Chloride include:
- Acetic Acid 2,3-Diacetoxy-5-((1-Furan-2-yl-ET)-Pyridin-2-yl-Carbamoyl)-PH Ester
- Acetic Acid 3,4-Diacetoxy-5-(6-HO-Purin-9-yl)-Tetrahydro-Furan-2-ylmethyl Ester
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which allows it to be used as an intermediate in the synthesis of α-Nicotinamide Mononucleotide and other complex molecules. This makes it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C19H24ClNO9 |
|---|---|
Molekulargewicht |
445.8 g/mol |
IUPAC-Name |
ethyl 1-[(2S,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;chloride |
InChI |
InChI=1S/C19H24NO9.ClH/c1-5-25-19(24)14-7-6-8-20(9-14)18-17(28-13(4)23)16(27-12(3)22)15(29-18)10-26-11(2)21;/h6-9,15-18H,5,10H2,1-4H3;1H/q+1;/p-1/t15-,16-,17-,18+;/m1./s1 |
InChI-Schlüssel |
GGHJNCFMLPPNIM-IIMWHLQWSA-M |
Isomerische SMILES |
CCOC(=O)C1=C[N+](=CC=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C.[Cl-] |
Kanonische SMILES |
CCOC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




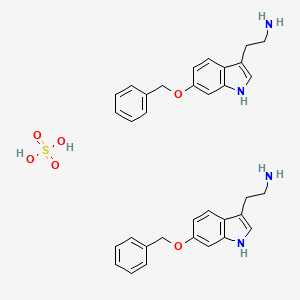
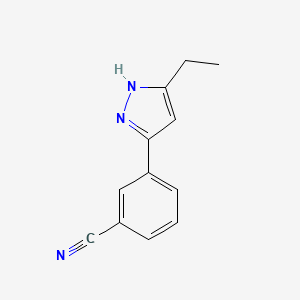
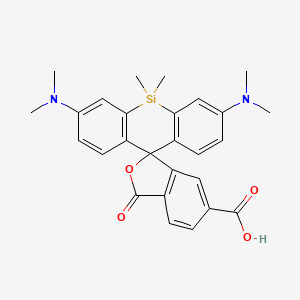
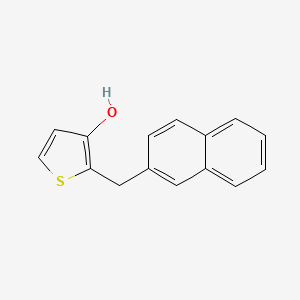
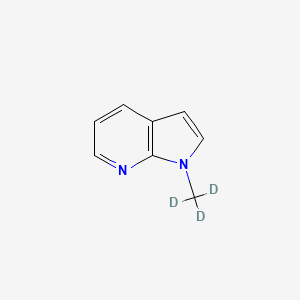
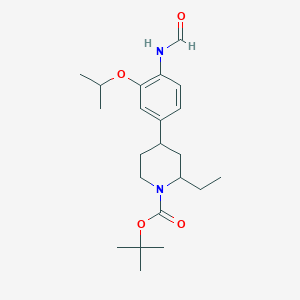

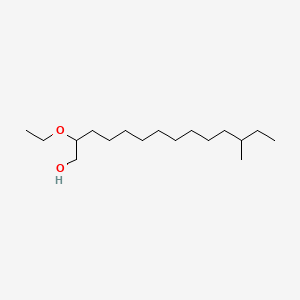
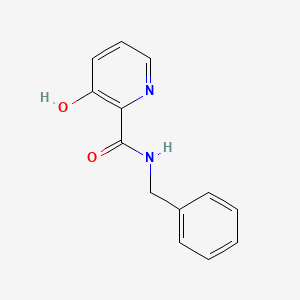
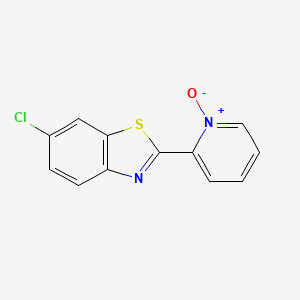
![4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid;hydrochloride](/img/structure/B13852099.png)
